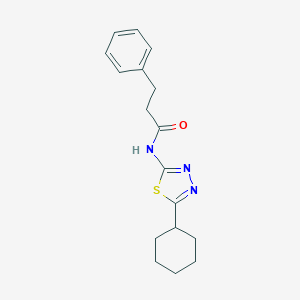![molecular formula C23H29N3O4 B216311 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione, also known as DBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DBZ is a γ-secretase inhibitor, which means that it inhibits the activity of the γ-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and Notch signaling pathway.
Wirkmechanismus
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione inhibits the activity of the γ-secretase enzyme, which cleaves the transmembrane domain of APP and releases amyloid beta (Aβ) peptides. Aβ peptides are known to accumulate in the brains of Alzheimer's disease patients and form plaques, which are thought to contribute to the disease pathology. Inhibition of γ-secretase prevents the formation of Aβ peptides and reduces the risk of Alzheimer's disease. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione also inhibits the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth.
Biochemical and Physiological Effects:
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione also reduces the risk of Alzheimer's disease by inhibiting the formation of Aβ peptides. However, 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has also been shown to have off-target effects, which may limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has several advantages for lab experiments. It is readily available and can be obtained in high yield and purity. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione is also stable under normal laboratory conditions and can be stored for long periods of time. However, 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has some limitations for lab experiments. It has off-target effects, which may interfere with the interpretation of experimental results. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione also has poor solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione. One direction is to investigate the potential of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione for cancer treatment. Another direction is to investigate the potential of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione as a preventive agent for Alzheimer's disease. Further studies are needed to determine the safety and efficacy of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione in preventing the formation of Aβ peptides. Additionally, further studies are needed to investigate the off-target effects of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione and to develop more selective inhibitors of the γ-secretase enzyme.
Synthesemethoden
The synthesis of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione involves the reaction of 2,4-dimethylcyclohexane-1,3-dione with ethyl 4-(3-oxo-1H-2-benzofuran-1-yl)piperazine-1-carboxylate and then treatment with formaldehyde. The product is then purified by column chromatography to obtain 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione in high yield and purity.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, glioblastoma, and pancreatic cancer cells. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione works by inhibiting the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth.
Eigenschaften
Produktname |
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
|---|---|
Molekularformel |
C23H29N3O4 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C23H29N3O4/c1-23(2)13-19(27)18(20(28)14-23)15-24-7-8-25-9-11-26(12-10-25)21-16-5-3-4-6-17(16)22(29)30-21/h3-6,15,21,24H,7-14H2,1-2H3 |
InChI-Schlüssel |
KMUKKCYQRFEQAI-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)C3C4=CC=CC=C4C(=O)O3)C(=O)C1)C |
SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)C3C4=CC=CC=C4C(=O)O3)C(=O)C1)C |
Kanonische SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)C3C4=CC=CC=C4C(=O)O3)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B216229.png)

![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)

![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)